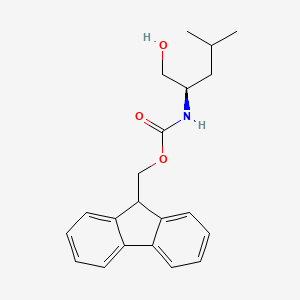

Fmoc-D-leucinol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMGVJAOLIDKGZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Fmoc-D-leucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Fmoc-D-leucinol, a critical building block in peptide synthesis and drug development.[1] The information is presented to be a valuable resource for researchers and professionals engaged in chemistry, biochemistry, and pharmaceutical development.

Core Physical Properties

This compound, also known as (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, is a white powder at room temperature.[1] It is a derivative of the D-enantiomer of leucinol, protected at the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be readily removed under mild basic conditions.[1]

Table 1: Summary of Quantitative Physical Data for this compound and Related Compounds

| Property | This compound | Fmoc-L-leucinol |

| Molecular Formula | C₂₁H₂₅NO₃[1] | C₂₁H₂₅NO₃[2] |

| Molecular Weight | 339.43 g/mol [1] | 339.4 g/mol [2] |

| Appearance | White powder[1] | White powder[2] |

| Melting Point | 135-139 °C[1] | 131-134 °C[2] |

| Optical Rotation | Data not available | [α]D²⁰ = -22 ± 2º (c=1 in DMF)[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] | Readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide; slightly soluble in water.[4] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.

-

Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

-

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range (e.g., 135-139 °C).

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure (Qualitative):

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, DMF, DMSO, etc.) is added to each test tube.

-

Mixing: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Reporting: The solubility is reported qualitatively as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Procedure (Quantitative - Shake-Flask Method):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is allowed to settle, or the solution is filtered or centrifuged to separate the solid from the liquid phase.

-

Concentration Determination: A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness. The mass of the remaining solid is determined.

-

Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

Measurement of Optical Rotation

Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium D-line light source (589 nm)

Procedure:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a suitable solvent (e.g., DMF) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Blank Measurement: The polarimeter cell is filled with the pure solvent, and the instrument is calibrated to a zero reading.

-

Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared solution of this compound, ensuring no air bubbles are present.

-

Rotation Observation: The cell is placed in the polarimeter, and the observed rotation (α) is measured.

-

Specific Rotation Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: The specific rotation is reported with the temperature and wavelength of light used (e.g., [α]D²⁰, where D refers to the sodium D-line and 20 is the temperature in Celsius).

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is a key reagent in SPPS, a widely used method for synthesizing peptides. The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based SPPS.

Caption: A simplified workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

References

Fmoc-D-leucinol chemical structure and IUPAC name

This technical guide provides a comprehensive overview of (9-fluorenylmethoxy)carbonyl-D-leucinol (Fmoc-D-leucinol), a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Chemical Identity and Structure

This compound is the N-protected form of D-leucinol, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), as the Fmoc group is stable to a wide range of reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.[1][] This orthogonality allows for the selective deprotection and elongation of a peptide chain without compromising acid-labile side-chain protecting groups.[][3]

IUPAC Name: (R)-(9H-fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate.[4][5]

Synonyms: Fmoc-D-Leu-ol, N-(9-fluorenylmethoxycarbonyl)-D-leucinol, (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol.[1][4]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are critical for its application in synthesis, purification, and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅NO₃ | [1][6] |

| Molecular Weight | 339.43 g/mol | [1] |

| CAS Number | 215178-41-9 | [1][4][7] |

| Appearance | White powder | [1] |

| Melting Point | 135-139 °C | [1] |

| Purity | ≥ 99.5% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Development

This compound serves as a versatile building block in several areas:

-

Peptide Synthesis: It is a crucial component in SPPS for creating complex peptide sequences.[1][8] The incorporation of D-amino acid derivatives like this compound is a key strategy to enhance the proteolytic stability and bioavailability of peptide-based therapeutics.[9][10]

-

Drug Development: The compound is used in medicinal chemistry to design and synthesize novel pharmaceuticals, particularly those targeting specific biological pathways.[1][11] Its ability to modify peptide backbones can lead to improved pharmacokinetic profiles.[9]

-

Bioconjugation: It is employed in techniques to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems and diagnostic tools.[1]

Experimental Protocols

The primary application of this compound is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for this process using an automated peptide synthesizer.

Objective: To incorporate an this compound residue into a growing peptide chain on a solid support resin.

Materials:

-

Pre-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling Reagents: A suitable carbodiimide (e.g., DIC) and an additive (e.g., Oxyma), or a uronium-based reagent (e.g., HCTU, HBTU).[12]

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

Protocol:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the synthesizer's reaction vessel to ensure optimal reaction conditions.[12]

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF. This is typically a two-step process: a short treatment (3-5 minutes) followed by a longer one (10-20 minutes) to ensure complete removal.[10][12]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[10]

-

Coupling of this compound:

-

In a separate vessel, this compound (3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with the chosen coupling reagent and activation base (if required).[10]

-

The activated this compound solution is added to the reaction vessel containing the deprotected resin.

-

The coupling reaction is allowed to proceed for 20-60 minutes. Reaction completion can be monitored using a qualitative ninhydrin test.[12][13]

-

-

Final Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the peptide-resin elongated by one this compound residue.[10]

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, the final peptide is cleaved from the resin support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers.[12]

Workflow Visualization

The cyclical nature of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a well-defined workflow. The following diagram illustrates the key stages for the incorporation of a single Fmoc-protected amino acid, such as this compound.

Caption: A diagram of the cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 215178-41-9 | this compound | Tetrahedron [thsci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. peptide.com [peptide.com]

- 7. N-Fmoc-D-Leucinol | C21H25 N O3 - BuyersGuideChem [buyersguidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

Fmoc-D-leucinol: A Comprehensive Technical Guide for Researchers

Fmoc-D-leucinol is a pivotal building block in the realm of peptide synthesis and drug discovery. Its incorporation into peptide chains offers a strategic advantage by enhancing proteolytic stability, a critical factor for the development of peptide-based therapeutics. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use, and visual workflows to aid in research and development.

Physicochemical Properties of this compound

This compound, chemically known as (2R)-2-(Fmoc-amino)-4-methylpentan-1-ol, is a derivative of the D-enantiomer of leucinol, protected at the amine terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions.

| Property | Value |

| CAS Number | 215178-41-9[1][2][3] |

| Molecular Formula | C21H25NO3[2][3] |

| Molecular Weight | 339.43 g/mol [2][3] |

| Appearance | White powder[2] |

| Purity | ≥ 99.5% (HPLC)[2] |

| Melting Point | 135-139 ºC[2] |

| Storage Conditions | 0-8 °C[2] |

Core Applications in Research and Drug Development

The primary application of this compound lies in its use as a building block in the synthesis of peptides and peptidomimetics. The introduction of D-amino acids, such as D-leucine from which this alcohol is derived, is a well-established strategy to increase the resistance of peptides to enzymatic degradation by proteases in the body.[4] This enhanced stability leads to a longer plasma half-life and improved bioavailability, which are crucial for the development of effective peptide-based drugs.[4]

Key application areas include:

-

Drug Development: Used in medicinal chemistry to design and synthesize novel pharmaceuticals, particularly those targeting specific biological pathways.[2]

-

Peptide Synthesis: Serves as a fundamental component in solid-phase peptide synthesis (SPPS) to create complex peptide sequences with enhanced stability.[3]

-

Bioconjugation: Employed in techniques to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the related compound Fmoc-D-Leu-OH and its incorporation into a peptide chain using solid-phase peptide synthesis.

Protocol 1: Synthesis of Fmoc-D-Leu-OH from D-Leucine

This protocol details the N-terminal Fmoc protection of D-Leucine, a common precursor step.[5]

Materials:

-

D-Leucine

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution of D-Leucine: Dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with magnetic stirring.[5]

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting D-Leucine is no longer detectable.[5]

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.[5]

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-D-Leu-OH will form.[5]

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[5]

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-D-Leu-OH can be further purified by recrystallization or column chromatography.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Fmoc-D-Amino Acids

This protocol outlines the standard cycle for incorporating an Fmoc-protected D-amino acid into a growing peptide chain on a solid support.[1][6]

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-D-leucine)

-

Rink Amide resin (or other suitable solid support)

-

Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling Reagents: e.g., HCTU, HBTU, or HATU

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[1]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.[1]

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, such as a mixture containing trifluoroacetic acid (TFA).[1]

Visualizing Workflows and Pathways

The following diagrams, generated using DOT language, illustrate key workflows relevant to the application of this compound.

Caption: Workflow for the synthesis of Fmoc-D-Leu-OH.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Synthesis and Purification of Fmoc-D-leucinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate, commonly known as Fmoc-D-leucinol. This compound is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery, where it serves as a chiral intermediate.[1] This document details the chemical reactions, purification methodologies, and analytical characterization required to produce high-purity this compound.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group widely employed in solid-phase peptide synthesis (SPPS). Its introduction to a chiral amino alcohol, such as D-leucinol, provides a key intermediate for the synthesis of peptidomimetics and other complex chiral molecules. The synthesis of this compound is typically achieved through the reaction of D-leucinol with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][3][] The choice of reagent can influence the reaction conditions and work-up procedures. Subsequent purification is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for downstream applications.

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of D-leucinol with an Fmoc reagent. The following protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino alcohols.

Experimental Protocol: Synthesis

Materials:

-

D-leucinol

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of D-leucinol: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-leucinol (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the D-leucinol is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting D-leucinol is no longer detectable.[2]

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer twice with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[2]

-

Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.[2]

-

-

Extraction: Extract the product from the aqueous layer with three portions of diethyl ether.[2]

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.[2]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.[2]

Purification of this compound

Purification of the crude this compound is essential to achieve the high purity required for subsequent applications. Recrystallization is a common and effective method for purifying Fmoc-protected amino alcohols.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Toluene or a mixture of ethyl acetate and hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene or ethyl acetate.

-

Crystallization:

-

If using a mixed solvent system, slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For maximum yield, place the flask in a refrigerator or an ice bath for several hours.[2]

-

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent (toluene or a mixture of ethyl acetate/hexane) to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₃ |

| Molecular Weight | 339.43 g/mol |

| Appearance | White powder |

| Melting Point | 135-139 °C |

| Purity (by HPLC) | ≥ 98% |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Equivalents of Fmoc-OSu | 1.05 | [2] |

| Reaction Time | 4-6 hours | [2] |

| Typical Crude Yield | >90% | Inferred from similar reactions |

| Typical Purified Yield | 70-85% | Inferred from similar reactions |

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

Fmoc-D-leucinol solubility in different organic solvents

An In-depth Technical Guide on the Solubility of Fmoc-D-leucinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9-Fluorenylmethoxy)carbonyl-D-leucinol (this compound) is a pivotal building block in the field of peptide synthesis and medicinal chemistry.[1] As a protected amino alcohol, it serves as a crucial intermediate in the synthesis of peptide aldehydes and other modified peptides with therapeutic potential.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group provides stability and allows for mild deprotection conditions, which is essential for preserving the integrity of complex molecules during synthesis.[1]

The solubility of this compound in various organic solvents is a critical parameter that directly influences reaction kinetics, purity, and overall yield in synthetic applications, particularly in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in handling, inaccurate concentration measurements, and ultimately, the failure of synthetic protocols. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and logical workflows to aid researchers in its effective utilization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Synonyms | Fmoc-D-Leu-ol |

| CAS Number | 215178-41-9[1] |

| Molecular Formula | C₂₁H₂₅NO₃[1] |

| Molecular Weight | 339.43 g/mol [1] |

| Appearance | White powder[1] |

| Melting Point | 135-139 °C[1] |

| Purity | ≥ 99.5% (HPLC)[1] |

| Storage Conditions | 0-8 °C[1] |

Solubility Profile of this compound

Qualitative and Inferred Solubility Data

The following table summarizes the expected solubility of this compound in a range of common organic solvents. This information is inferred from data on structurally similar compounds such as Fmoc-D-Bpa-OH and general knowledge of Fmoc-amino acid solubility.[3]

| Solvent | Abbreviation | Expected Solubility | Rationale and Notes |

| N,N-Dimethylformamide | DMF | High | A polar aprotic solvent that is highly effective at dissolving Fmoc-protected amino acids and is a standard in SPPS.[2][4] |

| Dimethyl Sulfoxide | DMSO | High | A strong polar aprotic solvent, often capable of dissolving compounds that are sparingly soluble in other solvents. Ultrasonic assistance may be required.[5][6] |

| N-Methyl-2-pyrrolidone | NMP | High | Another effective polar aprotic solvent for SPPS, sometimes used as an alternative to DMF.[2][4] |

| Tetrahydrofuran | THF | Moderate | A less polar ether solvent; solubility is expected to be lower than in DMF or DMSO.[2] |

| Dichloromethane | DCM | Low to Moderate | A chlorinated solvent with lower polarity. Generally a poor solvent for Fmoc-amino acids but can be used in mixtures.[2][4] |

| Chloroform | CHCl₃ | Low to Moderate | Similar to DCM, its effectiveness for dissolving polar molecules is limited. |

| Ethyl Acetate | EtOAc | Low | An ester solvent with moderate polarity. |

| Methanol | MeOH | Low | A polar protic solvent. The presence of the hydroxyl group can interact with the solute in a way that may limit solubility compared to aprotic solvents. |

| Ethanol | EtOH | Low | Similar to methanol, the hydrophobic nature of the Fmoc group and the leucinol side chain limits solubility. |

| Acetonitrile | ACN | Low | A polar aprotic solvent, but generally less effective for dissolving large Fmoc-protected amino acids compared to DMF or DMSO. |

| Water | H₂O | Very Low/Insoluble | The hydrophobic nature of the Fmoc group and the overall molecule leads to poor solubility in aqueous solutions.[2] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, it is imperative to determine the solubility of this compound empirically. The following protocol outlines a robust method for determining the quantitative solubility of this compound in a specific solvent. This method is adapted from established protocols for similar Fmoc-protected amino acids.[2][7]

Materials

-

This compound

-

Selected organic solvents (high-purity, anhydrous grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial. "Excess" means adding solid until a noticeable amount remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Alternatively, allow the solid to settle completely by gravity if centrifugation is not feasible.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded accurately.

-

-

HPLC Analysis:

-

Prepare a calibration curve by injecting known concentrations of this compound into the HPLC system.

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the this compound peak by UV absorbance at an appropriate wavelength (e.g., 265 nm).[2]

-

-

Quantification and Calculation:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the quantitative solubility of this compound.

Logical Workflow for this compound in SPPS

This diagram illustrates the general workflow where the dissolution of an Fmoc-protected building block, such as this compound, is a critical step in solid-phase peptide synthesis.

Caption: General workflow for utilizing this compound in solid-phase peptide synthesis.

Conclusion

The solubility of this compound is a fundamental property that underpins its successful application in chemical synthesis. While direct quantitative data is sparse, an understanding of its expected behavior in common organic solvents can be inferred from related Fmoc-protected compounds. It is anticipated to be highly soluble in polar aprotic solvents such as DMF, DMSO, and NMP, with diminishing solubility in less polar and protic solvents. For research and development that requires high precision, the experimental protocol provided in this guide offers a reliable method for determining exact solubility values. The provided workflows serve as a practical guide for both the determination of this critical parameter and its application in the broader context of peptide synthesis.

References

Stability and Storage of Fmoc-D-leucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-D-leucinol (Fmoc-D-leucinol). Understanding the chemical stability of this critical reagent is paramount for ensuring its purity, reactivity, and ultimately, the successful synthesis of high-quality peptides and other molecular constructs. This document outlines the key factors influencing the stability of this compound, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Physicochemical Properties and Stability Profile

This compound is a white to off-white crystalline powder. The stability of the compound is primarily dictated by the lability of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is susceptible to cleavage under basic conditions. Other factors that can influence its stability include temperature, moisture, and light.

Factors Affecting Stability

-

pH: The Fmoc group is notoriously unstable in basic environments. The deprotection mechanism is initiated by a base, which abstracts the acidic proton on the fluorene ring, leading to β-elimination and cleavage of the carbamate bond. Therefore, exposure to basic conditions during storage or handling must be strictly avoided.

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is recommended to minimize degradation.

-

Moisture: Fmoc-protected amino alcohols can be susceptible to hydrolysis, particularly if stored improperly in a humid environment. Moisture can lead to the slow hydrolysis of the carbamate linkage.

-

Light: While not as critical as temperature and pH, prolonged exposure to UV light may lead to degradation of the fluorene moiety.

Summary of Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability and purity.

| Parameter | Condition | Rationale |

| Temperature | Long-term (> 6 months): -20°CShort-term (< 6 months): 2-8°C | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces exposure to moisture and atmospheric contaminants. |

| Container | Tightly sealed, opaque container. | Protects from moisture and light. |

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of moisture onto the cold powder. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the base-catalyzed cleavage of the Fmoc group. A secondary, though less common, pathway is hydrolysis of the carbamate bond.

Base-Catalyzed Deprotection

The mechanism of Fmoc deprotection by a base (commonly a secondary amine like piperidine in synthesis, but any basic contaminant during storage can initiate this) proceeds via a two-step E1cB elimination mechanism.

The Strategic Role of Fmoc-D-leucinol in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with modified C-termini is a critical aspect of modern drug discovery and development. C-terminal modifications can significantly influence a peptide's biological activity, stability, and pharmacokinetic profile. Among these modifications, the incorporation of a C-terminal alcohol to create a peptide alcohol has garnered considerable interest. Fmoc-D-leucinol stands out as a key building block in solid-phase peptide synthesis (SPPS) for the generation of peptides bearing a C-terminal D-leucinol moiety. This technical guide provides an in-depth exploration of the role of this compound in SPPS, detailing the underlying chemistry, experimental protocols, and strategic considerations for its successful implementation.

Core Principles: Integrating this compound into SPPS

The conventional solid-phase synthesis of peptides proceeds from the C-terminus to the N-terminus. To generate a peptide alcohol, the initial building block attached to the solid support is an amino alcohol rather than an amino acid. This compound, with its protected amino group (Fmoc) and a free hydroxyl group, is ideally suited for this purpose.

The general workflow involves the covalent attachment of this compound to a suitable solid support, typically through its hydroxyl group. Following this initial loading, the Fmoc protecting group is removed from the nitrogen of D-leucinol, and the peptide chain is elongated in a stepwise manner by coupling subsequent Fmoc-protected amino acids until the desired sequence is assembled. The final step involves cleavage of the peptide alcohol from the resin and removal of any side-chain protecting groups.

A key advantage of using the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is its base-lability, which allows for its removal under mild conditions (typically with a piperidine solution in DMF) that do not affect the acid-labile side-chain protecting groups of other amino acids in the sequence.[1] This orthogonality is a cornerstone of modern SPPS.[2][3]

Experimental Protocols

The successful synthesis of a C-terminal D-leucinol peptide alcohol relies on a series of well-defined experimental steps. The following protocols are synthesized from established methodologies in solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin is critical for the successful synthesis of peptide alcohols. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended due to its bulky nature, which helps in minimizing side reactions such as diketopiperazine formation, and its high acid lability, which allows for mild cleavage conditions that preserve the final peptide alcohol.[2][4]

Protocol for Resin Swelling:

-

Place the desired amount of 2-chlorotrityl chloride resin in a suitable reaction vessel.

-

Add anhydrous dichloromethane (DCM) (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]

Attachment of this compound to 2-Chlorotrityl Chloride Resin

This initial loading step is crucial and dictates the overall yield of the synthesis.

Protocol for Loading this compound:

-

In a separate flask, dissolve this compound (1.0 to 2.0 equivalents relative to the resin's substitution capacity) in anhydrous DCM.

-

Add N,N-diisopropylethylamine (DIPEA) (4 equivalents relative to the this compound).

-

After swelling the resin, drain the DCM and add the this compound/DIPEA solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[5]

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[5]

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Stepwise Peptide Chain Elongation

The subsequent elongation of the peptide chain follows the standard Fmoc-SPPS cycle.

Fmoc-SPPS Cycle Protocol:

-

Fmoc Deprotection:

-

Swell the this compound-loaded resin in N,N-dimethylformamide (DMF).

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat this cycle for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide Alcohol from the Resin

The final step is the release of the synthesized peptide alcohol from the solid support.

Cleavage Protocol:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[4]

-

Prepare a cleavage cocktail. A common cocktail for cleavage from 2-CTC resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[4]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[4]

-

Filter the resin and collect the filtrate containing the crude peptide alcohol.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide alcohol under vacuum.

Quantitative Data

While extensive quantitative data specifically for the synthesis of peptides using this compound is not widely published in a comparative format, the efficiency of the described protocols is generally high. The loading of the first amino alcohol onto 2-chlorotrityl resin can typically achieve a substitution level of 0.3-0.8 mmol/g. The efficiency of each coupling step in SPPS is expected to be greater than 99% to ensure a high purity of the final product, especially for longer peptide sequences. The overall yield of the purified peptide alcohol will vary depending on the length and sequence of the peptide but can be expected to be in the range of 30-70%.

| Parameter | Typical Value/Range | Reference/Note |

| Resin Loading (Fmoc-amino alcohol on 2-CTC) | 0.3 - 0.8 mmol/g | Dependent on initial resin capacity and reaction conditions. |

| Coupling Efficiency per Cycle | > 99% | Crucial for the synthesis of long peptides.[6] |

| Overall Yield (Crude Peptide) | 50 - 90% | Highly dependent on peptide length and sequence. |

| Purity (Crude Peptide) | 60 - 95% | Dependent on the success of each synthesis step. |

| Final Yield (Purified Peptide Alcohol) | 30 - 70% | Post-purification yield. |

Table 1: Representative quantitative parameters in the synthesis of peptide alcohols via Fmoc-SPPS. Specific values for this compound may vary.

Signaling Pathways and Experimental Workflows

In the context of chemical synthesis, "signaling pathways" are best represented as reaction workflows and mechanisms.

Experimental Workflow for Peptide Alcohol Synthesis

The overall process for synthesizing a C-terminal D-leucinol peptide alcohol can be visualized as a linear workflow.

Workflow for the solid-phase synthesis of a C-terminal D-leucinol peptide alcohol.

Alternative Strategy: O-to-N Acyl Migration

An alternative and elegant strategy for the synthesis of peptide alcohols involves an intramolecular O-to-N acyl migration.[7][8] In this approach, the peptide chain is assembled on a resin-bound amino alcohol, but the first amino acid is coupled to the hydroxyl group of the amino alcohol, forming an ester linkage. After peptide elongation and cleavage from the resin, the resulting O-acyl isopeptide undergoes a spontaneous intramolecular acyl migration under neutral or slightly basic conditions to form the thermodynamically more stable amide bond, yielding the desired peptide alcohol.[8] This strategy can be particularly useful for overcoming difficulties in the synthesis of certain peptide sequences.

Logical flow of the O-to-N acyl migration strategy for peptide alcohol synthesis.

Conclusion

This compound is a valuable and versatile building block for the solid-phase synthesis of C-terminal D-leucinol peptide alcohols. The use of 2-chlorotrityl chloride resin in conjunction with standard Fmoc-SPPS protocols provides a robust and efficient method for the preparation of these modified peptides. The choice of synthetic strategy, whether through direct elongation from the amino group of resin-bound leucinol or via an O-to-N acyl migration, offers flexibility to the synthetic chemist. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this compound into their peptide synthesis endeavors, ultimately facilitating the exploration of novel peptide-based therapeutics.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptideweb.com [peptideweb.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fmoc-D-leucinol in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced efficacy, stability, and specificity is paramount. Fmoc-D-leucinol, a chiral building block derived from the non-proteinogenic D-leucine, has emerged as a critical component in the synthesis of novel pharmaceuticals. Its incorporation into peptide-based therapeutics and other small molecules offers a powerful strategy to overcome the inherent limitations of their naturally occurring L-counterparts, such as susceptibility to proteolytic degradation. This technical guide provides a comprehensive overview of the key applications of this compound in drug discovery, with a focus on its role in the synthesis of peptidomimetics, antimicrobial peptides, anticancer agents, and protease inhibitors. Detailed experimental protocols, quantitative data, and graphical representations of relevant workflows and pathways are presented to equip researchers with the foundational knowledge to leverage this versatile building block in their drug development endeavors.

Introduction: The Significance of D-Amino Acid Analogs in Medicinal Chemistry

Peptide-based drugs represent a growing class of therapeutics, valued for their high potency and specificity. However, their clinical utility is often hampered by rapid degradation by proteases in the body. The integration of D-amino acids and their derivatives, such as this compound, into peptide scaffolds is a well-established strategy to enhance proteolytic stability, thereby increasing the in vivo half-life and bioavailability of these drugs.[1][2] this compound, with its protected amine group, is particularly well-suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development.[3] Beyond stability, the unique stereochemistry of D-amino acid analogs can also modulate the conformational properties of peptides, leading to improved binding affinity for their biological targets and altered biological activity.[2] This guide will delve into the specific applications of this compound, providing practical insights for its use in the laboratory.

Core Applications of this compound in Drug Discovery

This compound serves as a versatile starting material for the synthesis of a variety of therapeutic candidates. Its primary applications are centered around the development of peptides and peptidomimetics with improved pharmacological properties.

Peptidomimetics: Enhancing Stability and Bioavailability

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve their drug-like properties.[4] The introduction of D-leucinol-derived moieties can render peptides resistant to enzymatic cleavage, a critical step in enhancing their therapeutic potential.[2]

Key Advantages:

-

Increased Proteolytic Resistance: The D-configuration sterically hinders the recognition and cleavage by proteases, which are stereospecific for L-amino acids.[5]

-

Improved Pharmacokinetic Profile: Enhanced stability leads to a longer circulating half-life and improved bioavailability.[2]

Antimicrobial Peptides (AMPs): Combating Antibiotic Resistance

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. AMPs are a promising class of therapeutics, and the incorporation of D-amino acids like D-leucine can enhance their efficacy and stability.[6] Peptides containing D-leucine have demonstrated potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[7]

Mechanism of Action: Many cationic AMPs, including those containing D-leucine, exert their antimicrobial effect by selectively disrupting the negatively charged cell membranes of bacteria, leading to membrane permeabilization and cell death.[8]

Anticancer Peptides: Targeting Malignant Cells

Similar to their antimicrobial counterparts, certain cationic peptides exhibit selective toxicity towards cancer cells. The introduction of D-leucine can enhance the therapeutic index of these peptides by increasing their anticancer activity while reducing their toxicity to normal host cells.[8]

Mechanism of Action: The anticancer activity is often attributed to the electrostatic interaction between the cationic peptide and the anionic components of cancer cell membranes, leading to membrane disruption.[8] Differences in lipid composition and membrane potential between cancerous and non-cancerous cells contribute to this selectivity.[8]

Protease Inhibitors: Modulating Pathological Processes

Proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets for a range of diseases, including viral infections, cancer, and inflammatory disorders.[9][10] Chiral building blocks like D-leucinol are valuable in the design of potent and selective protease inhibitors. The stereochemistry of the inhibitor is often crucial for its binding affinity and inhibitory activity.

Quantitative Data Summary

The incorporation of D-leucine and its derivatives can significantly impact the biological activity of synthetic peptides. The following tables summarize representative quantitative data for peptides synthesized using D-amino acid analogs.

| Parameter | Result | Reference |

| Peptide Sequence | G-D-Leu-L-F-S-K-I-K-Q-G-V-L-K-A-L-A-K-F-L-G-N-N-L-NH₂ | [7] |

| Molecular Weight (Theoretical) | 2469.02 Da | [7] |

| Synthesis Scale | 0.1 mmol | [7] |

| Crude Peptide Yield | ~75-85% | [7] |

| Purity after RP-HPLC | >95% | [7] |

| Table 1: Synthesis Yield and Purity of the Antimicrobial Peptide B1OS-D-L |

| Bacterial Strain | MIC (µM) | Reference |

| Staphylococcus aureus | 2 | [7] |

| Methicillin-resistant S. aureus (MRSA) | 4 | [7] |

| Enterococcus faecalis | 8 | [7] |

| Escherichia coli | 16 | [7] |

| Pseudomonas aeruginosa | 32 | [7] |

| Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of B1OS-D-L |

| Cell Line | IC₅₀ (µM) | Reference |

| Human lung cancer (H838) | 2.553 | [8] |

| Human breast cancer (MCF-7) | 3.721 | [8] |

| Human liver cancer (HepG2) | 3.125 | [8] |

| Table 3: Anticancer Activity of B1OS-D-L |

| Parameter | Value (µM) | Reference |

| Hemolytic Activity (HC₅₀) | 74.5 | [8] |

| Table 4: Hemolytic Activity of B1OS-D-L |

| Peptide | Description | Yield after Purification | IC₅₀ against HeLa cells (µM) | Reference |

| Nocardiotide A | Natural cyclic hexapeptide | Low | 59 | [11] |

| [d-Ala]-nocardiotide A | Synthetic analog with D-alanine | 31% | 52 | [11] |

| Table 5: Comparison of a Natural Anticancer Peptide and its Synthetic D-amino Acid Analog |

Experimental Protocols

The following section provides a detailed, generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc/tBu chemistry.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine), Collidine

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solid-phase synthesis vessel

-

Shaker or rocker

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Step-by-Step Synthesis Protocol

Step 1: Resin Swelling

-

Place the desired amount of resin in a solid-phase synthesis vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]

-

Drain the DMF from the vessel.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove all traces of piperidine.[5]

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add the base (e.g., DIPEA, collidine) to the amino acid solution to activate it. Allow the pre-activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.[1]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[5]

-

(Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid, including this compound, in the desired sequence.

Step 5: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 6: Cleavage from Resin and Side-Chain Deprotection

-

Wash the deprotected peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 7: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizing Key Processes

Graphical representations are invaluable for understanding complex workflows and biological pathways. The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists and drug discovery scientists. Its strategic incorporation into peptide and peptidomimetic structures provides a robust method for enhancing proteolytic stability, modulating biological activity, and ultimately improving the therapeutic potential of drug candidates. The applications of this chiral building block span a wide range of therapeutic areas, from infectious diseases and oncology to neurodegenerative disorders. As the demand for more effective and durable therapeutics continues to grow, the role of this compound and other non-natural amino acid derivatives in rational drug design is set to expand, paving the way for the next generation of innovative medicines. This guide serves as a foundational resource to facilitate the effective utilization of this compound in these exciting and critical research endeavors.

References

- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 10. Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-leucinol: Commercial Availability, Pricing, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-leucinol, a critical building block in the synthesis of specialized peptides and peptidomimetics. We will delve into its commercial availability, pricing from various suppliers, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), particularly for the creation of peptide alcohols. This guide aims to equip researchers with the necessary information to effectively source and utilize this compound in their drug discovery and development endeavors.

Commercial Suppliers and Pricing

This compound is available from a range of chemical suppliers, catering to both research and bulk quantity needs. The pricing can vary based on purity, quantity, and the vendor. Below is a summary of representative commercial suppliers and their offerings. It is important to note that prices are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Quantity | Price (USD) |

| Chem-Impex | This compound | 215178-41-9 | C₂₁H₂₅NO₃ | 339.43 | ≥ 99.5% (HPLC) | 250 mg | $120.88 |

| 1 g | $252.28 | ||||||

| 5 g | $843.36 | ||||||

| Aapptec | Fmoc-Leucinol | 139551-83-0 | C₂₁H₂₅NO₃ | 339.4 | Not specified | 1 g | From $50.00 |

| 5 g | From $50.00 | ||||||

| VWR (distributor for various) | This compound, min 98% | 215178-41-9 | C₂₁H₂₅NO₃ | 339.43 | min 98% | 1 g | $167.96 |

| BuyersGuideChem | N-Fmoc-D-Leucinol | 215178-41-9 | C₂₁H₂₅NO₃ | 339.43 | Not specified | 5 g | Historical range (2023): ~$114.00[1] |

Note: Some suppliers may list Fmoc-L-leucinol or Fmoc-D-leucine (Fmoc-D-Leu-OH). It is crucial to verify the CAS number (215178-41-9 for this compound) to ensure the correct compound is being ordered.

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a C-terminal alcohol functionality. This is particularly valuable in the synthesis of peptide aldehydes, which are potent protease inhibitors, and other peptide mimetics with enhanced biological activity and stability. The incorporation of a D-amino alcohol can also confer resistance to enzymatic degradation.

General Protocol for Solid-Phase Synthesis of a Peptide Alcohol using this compound

This protocol outlines the manual synthesis of a short peptide chain with a C-terminal D-leucinol.

1. Resin Preparation and this compound Loading:

-

Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is commonly used for the synthesis of peptide alcohols as it allows for mild cleavage conditions that preserve the C-terminal alcohol.

-

Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

This compound Attachment:

-

Dissolve this compound (2-3 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) in dry DCM.

-

Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

-

To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM, DMF (N,N-dimethylformamide), and finally DCM, then dry under vacuum.

-

2. Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) and an organic base like DIPEA (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

3. Cleavage of the Peptide Alcohol from the Resin:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (or left on if desired), wash the resin with DCM and dry it thoroughly.

-

Prepare a cleavage cocktail. For a 2-CTC resin, a mild acidic solution such as 1-5% trifluoroacetic acid (TFA) in DCM can be used to cleave the peptide alcohol while keeping side-chain protecting groups intact. For full deprotection, a stronger cocktail like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is used.

-

Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide alcohol.

-

Precipitate the crude peptide alcohol by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

4. Purification and Analysis:

-

Purify the crude peptide alcohol using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide alcohol by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Visualizations

Experimental Workflow for Peptide Alcohol Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide alcohol using this compound.

Caption: A flowchart of the solid-phase synthesis of a peptide alcohol.

Proposed Signaling Pathway for an Anticancer Peptide with a C-terminal D-amino Alcohol

The incorporation of D-amino acids or their alcohol derivatives into peptides can enhance their stability and potency. Many cationic antimicrobial and anticancer peptides exert their effect by disrupting the cell membrane and inducing apoptosis. The following diagram illustrates a plausible signaling pathway for an anticancer peptide containing a D-leucinol C-terminus, leading to apoptosis in a cancer cell.

References

In-Depth Technical Guide to the Safety and Handling of Fmoc-D-leucinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is based on available data for Fmoc-L-leucinol, the L-isomer of Fmoc-D-leucinol, as a specific Safety Data Sheet (SDS) for the D-isomer was not available. It is imperative to consult the most current and specific safety data sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for all experimental procedures.

Introduction

This compound, with the CAS number 215178-41-9, is a fluorenylmethyloxycarbonyl (Fmoc) protected amino alcohol derivative of D-leucine.[1][2] It serves as a valuable building block in peptide synthesis and other areas of medicinal chemistry.[1] Understanding and implementing proper safety and handling precautions are of paramount importance to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency responses related to this compound.

Hazard Identification

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[3]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]

-

Eye Contact: May cause eye irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

OSHA Hazards: According to the available data for the L-isomer, the product is not classified as a hazardous substance.[3] However, it is prudent to handle it as a potentially hazardous chemical.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 215178-41-9 | [1][2] |

| Molecular Formula | C21H25NO3 | [1] |

| Molecular Weight | 339.43 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 135-139 ºC | [1] |

| Purity | ≥ 99.5% (HPLC) | [1] |

| Solubility | No data available | [3] |

| Flash Point | No data available | [3] |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form.[4]

-

Avoid inhalation of dust.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Use appropriate personal protective equipment (PPE).[3]

-

Keep away from sources of ignition and heat.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a dry and well-ventilated place.[3]

-

Recommended storage temperature is between 0-8 °C.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. Recommended PPE is detailed in Table 2.

| PPE Type | Specification | Rationale | References |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from airborne particles and splashes. | [3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). | Provides protection against incidental skin contact. | [3][4] |

| Skin and Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. | [3] |

| Respiratory Protection | N95 (US) or equivalent respirator. | Recommended to prevent inhalation of fine powder. |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid should be administered. Table 3 outlines the recommended first aid procedures.

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical assistance. If not breathing, give artificial respiration. | [3][4] |

| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. | [3][4] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention. | [3][4] |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][4] |

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] For small fires, a carbon dioxide or dry chemical extinguisher is recommended. For large fires, use water spray, fog, or foam. Do not use a water jet.[3]

-

Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx) may be produced during a fire.[3]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves. A self-contained breathing apparatus should be used to avoid inhalation of the product.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel to put the spilled material into a convenient waste disposal container.[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]

Toxicological Information

There is no specific toxicological data available for this compound.[3] The information provided is based on the potential hazards of similar compounds. The toxicological properties have not been fully investigated.

Experimental Protocols and Workflows

The following diagrams illustrate general workflows for laboratory safety and first aid response.

Caption: General laboratory safety workflow for handling chemical reagents.

Caption: Flowchart for first aid response in case of accidental exposure.

References

Methodological & Application

Standard Protocol for Fmoc-D-leucinol Coupling in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino alcohols, such as Fmoc-D-leucinol, into peptide sequences is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and introduce conformational constraints. Unlike standard amino acids, the coupling of amino alcohols in Solid-Phase Peptide Synthesis (SPPS) involves the formation of an ester or ether linkage rather than an amide bond. This requires specialized protocols that deviate from the conventional SPPS workflow.

These application notes provide detailed protocols for two robust methods for the coupling of this compound to a solid support: the Mitsunobu reaction and the use of Dihydropyran (DHP) resin . This document outlines the principles of each method, provides step-by-step experimental procedures, discusses methods for monitoring reaction completion, and presents a workflow for the synthesis of C-terminal peptide alcohols.

Key Considerations for this compound Coupling

The primary challenge in coupling this compound lies in the efficient formation of an ester bond between the hydroxyl group of the amino alcohol and a carboxyl group on the solid support. Key factors to consider for successful coupling include:

-

Choice of Resin: A resin with a carboxylic acid functionality is required for the Mitsunobu reaction. For the DHP resin method, a specialized resin with a dihydropyran linker is used.

-